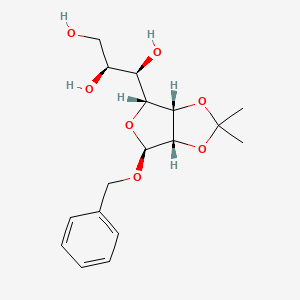
4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5” is a chemical compound with the molecular formula C13H13N. It is also known by other names such as 4-Phenyl-2-Methylaniline-d5, 4-AMino-3-Methylbiphenyl-d5, and 2-Methyl-4-phenylaniline-d5 .
Molecular Structure Analysis
The molecular structure of “4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5” consists of 13 carbon atoms, 8 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 188.28 .Aplicaciones Científicas De Investigación
Carcinogenesis and Biomarker Analysis
A significant application area for 4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5 is in the study of carcinogenesis. It serves as a biomarker for assessing cancer risk, especially in the context of exposure to carcinogens like 4-Aminobiphenyl (4-ABP), which is found in tobacco smoke and overheated meat. The metabolism and carcinogenicity of 4-ABP, alongside methodologies for analyzing its adducts in biological samples, are critical for cancer risk assessment. Modern techniques like liquid chromatography-mass spectrometry (LC-MS) play a pivotal role in detecting and quantifying DNA adducts, offering insights into the biological mechanisms underlying carcinogenesis (Chen, Zhang, & Vouros, 2018).
Chemosensors for Analyte Detection
Another research avenue is the development of chemosensors based on structural analogs like 4-Methyl-2,6-diformylphenol (DFP). These chemosensors are designed to detect a wide range of analytes, including metal ions and neutral molecules, demonstrating high sensitivity and selectivity. The versatility of DFP-based compounds for sensing applications underscores the potential of 4-Amino-3-methylbiphenyl derivatives in creating advanced detection systems for environmental monitoring and diagnostic applications (Roy, 2021).
Peptide Studies and Spectroscopy
In peptide research, derivatives of 4-Amino-3-methylbiphenyl like TOAC (a spin label amino acid) are used to study peptide dynamics and structures. TOAC’s unique properties facilitate the analysis of peptide secondary structures and interactions with biological membranes, employing techniques such as EPR spectroscopy. This application is instrumental in understanding peptide function in biological systems and developing peptide-based therapeutics (Schreier et al., 2012).
Propiedades
IUPAC Name |
2-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3/i2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFBISYQIGCOQU-VIQYUKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2)N)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B561762.png)


